![molecular formula C11H10N2O2 B13137795 4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
4-Methoxy-[2,2'-bipyridine]1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-[2,2’-bipyridine]1-oxide is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methoxy group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-[2,2’-bipyridine]1-oxide typically involves the reaction of 4-methoxy-2,2’-bipyridine with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of the bipyridine compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-[2,2’-bipyridine]1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-[2,2’-bipyridine]1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to 4-methoxy-2,2’-bipyridine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state bipyridine derivatives.
Reduction: 4-methoxy-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-[2,2’-bipyridine]1-oxide has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is employed in catalytic reactions, such as the oxidation of alcohols under aerobic conditions.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-[2,2’-bipyridine]1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions by providing an active site for the reactants to interact. The methoxy group enhances the electron-donating properties of the bipyridine ligand, improving its binding affinity to metal ions and increasing the catalytic efficiency .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with two methoxy groups.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups instead of methoxy groups.
4,4’-Dinitro-2,2’-bipyridine: Contains nitro groups, making it more electron-withdrawing.
Uniqueness
4-Methoxy-[2,2’-bipyridine]1-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity. The presence of the methoxy group enhances its electron-donating ability, making it a valuable ligand in coordination chemistry and catalysis .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-methoxy-1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-5-7-13(14)11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |
Clave InChI |
RXPZDZCWNPJLKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=[N+](C=C1)[O-])C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


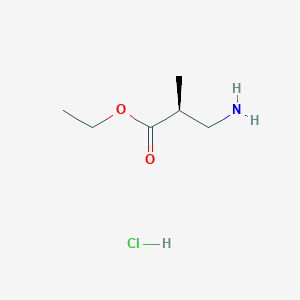

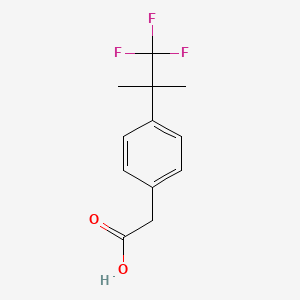
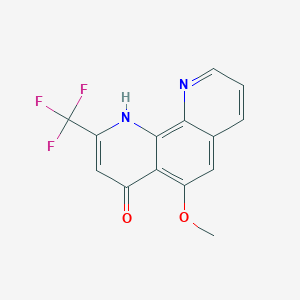
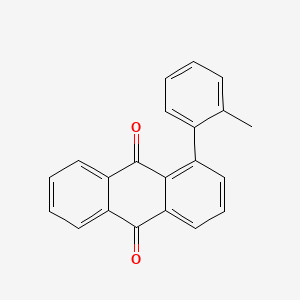
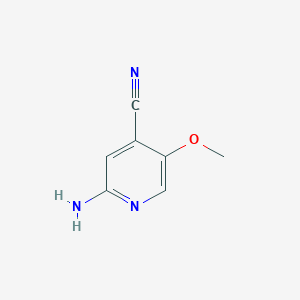
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
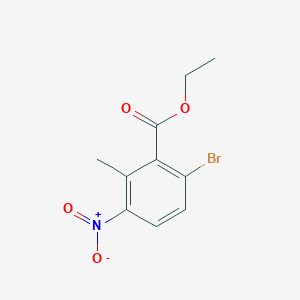
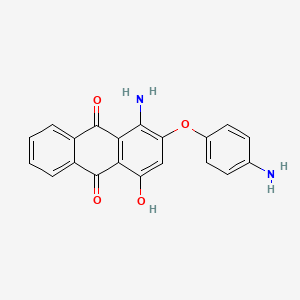
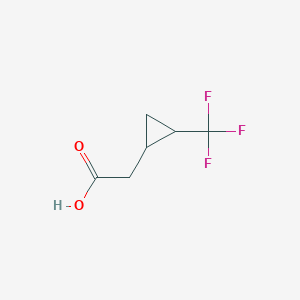
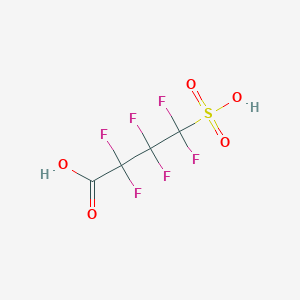
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
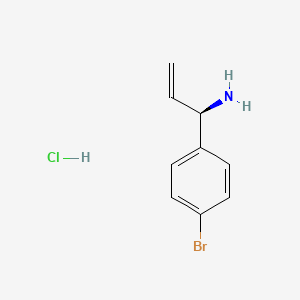
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
